6,7-dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5/c1-20-8-4-5-9-23(20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-10-12-22(13-11-21)28(34)31-14-6-7-15-31/h4-5,8-13,16-17H,6-7,14-15,18-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYDADDOQHUBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
6,7-Dimethoxy-1-(2-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimalarial properties, along with its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a quinazoline core with methoxy groups and various substituents that enhance its biological activity. Its molecular formula is , with a molecular weight of 527.621 g/mol. The presence of methoxy groups at positions 6 and 7 is critical for its activity against various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's role as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP enzymes are crucial for DNA repair mechanisms, and their inhibition has been linked to enhanced antitumor effects, particularly in cancers with BRCA mutations.
Case Study: PARP Inhibition
A study conducted by researchers synthesized a series of quinazoline derivatives, including our compound, which exhibited potent PARP-1 and PARP-2 inhibition. Specifically, one derivative demonstrated an IC50 value in the low nanomolar range against these targets. This derivative selectively induced apoptosis in breast cancer cells with defective homologous recombination repair mechanisms (BRCA1/2 mutations), suggesting a promising therapeutic avenue for targeted cancer treatments .
Antimalarial Activity
The compound also shows significant antimalarial activity , particularly against Plasmodium falciparum. The presence of dimethoxy groups has been shown to enhance the selectivity and potency of quinazoline derivatives against malaria parasites.
In Vitro Studies
In vitro assays revealed that the compound exhibited an IC50 value lower than 30 nM against P. falciparum NF54, outperforming traditional antimalarial drugs like chloroquine. The selectivity index (SI) was calculated to assess the compound's safety profile compared to its efficacy; results indicated a favorable SI, highlighting its potential as a therapeutic agent .
The biological activity of this quinazoline derivative is attributed to its ability to inhibit key enzymes involved in DNA repair and replication processes:
- PARP Inhibition : By blocking PARP activity, the compound prevents cancer cells from repairing DNA damage, leading to cell death.
- Antimalarial Mechanism : The exact mechanism against malaria involves interference with the parasite's metabolic pathways, although further studies are needed to elucidate these pathways fully.
Data Table: Summary of Biological Activities
| Biological Activity | Target | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| PARP-1 Inhibition | PARP-1 | <10 | High |
| Antimalarial Activity | P. falciparum | <30 | Favorable |
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has exhibited significant antitumor activity in various cancer cell lines. It is particularly effective against breast cancer cells, such as MX-1 and MDA-MB-468 cell lines, which harbor mutations in BRCA1/2 and PTEN. The compound selectively induces apoptosis in these cells while sparing homologous recombination proficient cells like MDA-MB-231.
Antitumor Efficacy of the Compound
| Cell Line | Mutation Status | IC50 (nM) | Sensitivity to Temozolomide |
|---|---|---|---|
| MX-1 | BRCA1/2 Mutated | 5 | Potentiation Factor (PF50) = 3.77 |
| MDA-MB-468 | PTEN Mutated | 10 | Not specified |
| MDA-MB-231 | Proficient | >100 | Not sensitive |
Case Studies
One study highlighted the compound's ability to enhance the efficacy of temozolomide, a chemotherapeutic agent. The potentiation effect observed in MX-1 cells suggests the compound could improve treatment outcomes for patients with specific genetic backgrounds.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies on quinazoline derivatives have identified key modifications that enhance PARP inhibition. The introduction of dimethylbenzyl and methoxy groups at specific positions on the quinazoline ring significantly improves binding affinity to PARP enzymes.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
The target compound shares a quinazoline-2,4-dione core with derivatives in and but differs in substitution patterns. Key comparisons:
Key Observations :
- Substituent Flexibility: The target compound’s pyrrolidine-carbonyl benzyl group offers a balance of hydrophilicity and steric bulk compared to the rigid cyano group in compound 12 or the lipophilic pentyl chain in ’s derivative.
- Electron-Donating Groups: The 6,7-dimethoxy groups in the target may improve solubility and π-π stacking relative to the electron-withdrawing cyano group in compound 12 .
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
